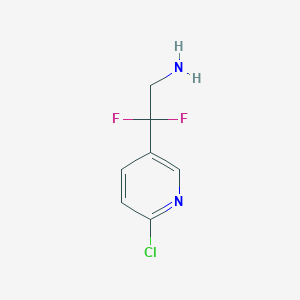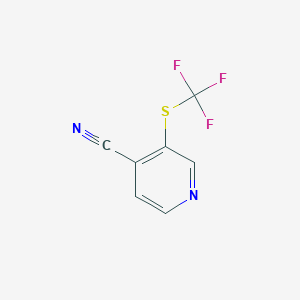
3-(Trifluoromethylthio) isonicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trifluoromethylthio) isonicotinonitrile is an organic compound characterized by the presence of a trifluoromethylthio group attached to an isonicotinonitrile framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylthiolation of isonicotinonitrile using a hypervalent trifluoromethylthio-iodine reagent in the presence of a fluorinated alcohol such as 1,1,1,3,3,3-hexafluoro-2-propanol . The reaction conditions often include mild temperatures and the use of a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of 3-(Trifluoromethylthio) isonicotinonitrile may involve large-scale trifluoromethylthiolation processes using copper trifluoromethylthio complexes. These processes are designed to be efficient and scalable, providing high yields of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Trifluoromethylthio) isonicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoromethyl sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Metal hydrides such as lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles in the presence of a catalyst.
Major Products
Oxidation: Trifluoromethyl sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-(Trifluoromethylthio) isonicotinonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with unique properties
Mécanisme D'action
The mechanism of action of 3-(Trifluoromethylthio) isonicotinonitrile involves its interaction with specific molecular targets. The trifluoromethylthio group imparts unique electronic and steric properties, influencing the compound’s reactivity and interactions with enzymes, receptors, or other biomolecules. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Trifluoromethyl) isonicotinonitrile
- 3-(Trifluoromethylthio)phenyl isocyanate
- Trifluoromethyl sulfoxides and sulfones
Uniqueness
3-(Trifluoromethylthio) isonicotinonitrile is unique due to the presence of both a trifluoromethylthio group and an isonicotinonitrile framework. This combination imparts distinct chemical properties, such as enhanced lipophilicity and metabolic stability, making it valuable for various applications .
Propriétés
Formule moléculaire |
C7H3F3N2S |
|---|---|
Poids moléculaire |
204.17 g/mol |
Nom IUPAC |
3-(trifluoromethylsulfanyl)pyridine-4-carbonitrile |
InChI |
InChI=1S/C7H3F3N2S/c8-7(9,10)13-6-4-12-2-1-5(6)3-11/h1-2,4H |
Clé InChI |
XRFUYCPWCNLEGR-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC(=C1C#N)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (S)-4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11758606.png)
![Methyl 4-{2-[1-(cyanomethyl)cyclobutyl]ethynyl}benzoate](/img/structure/B11758614.png)

![Ethyl 3-amino-5-[(trifluoromethyl)sulfanyl] benzoate](/img/structure/B11758626.png)
![(2S)-2-cyclohexyl-2-[(methoxycarbonyl)amino]acetic acid](/img/structure/B11758633.png)
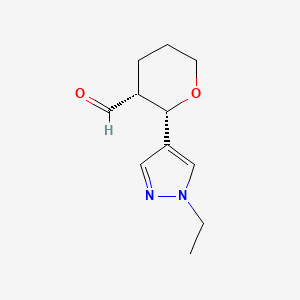
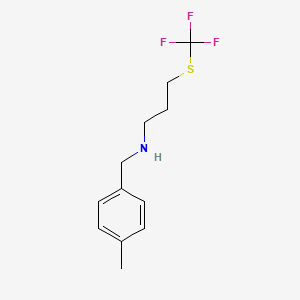
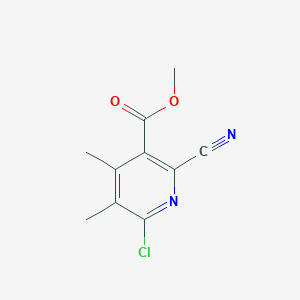
![2-((1R,5S,6s)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)acetonitrile](/img/structure/B11758656.png)
![(1S,2R,4R)-bicyclo[2.2.1]heptan-2-amine](/img/structure/B11758659.png)
![methyl (2R)-3-[4-(chloromethyl)phenyl]-2-acetamidopropanoate](/img/structure/B11758662.png)
![9-Fluoro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B11758673.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11758678.png)
